

Optimizing AZD7687 concentration for maximal DGAT1 inhibition in vitro

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Technical Support Center: AZD7687 In Vitro Applications

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of **AZD7687** for in vitro diacylglycerol acyltransferase 1 (DGAT1) inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What is AZD7687 and what is its mechanism of action?

A1: **AZD7687** is a potent, selective, and reversible inhibitor of diacylglycerol acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[2][3] By inhibiting DGAT1, **AZD7687** blocks the formation of triglycerides from diacylglycerol and acyl-CoA.[4]

Q2: What are the reported IC50 values for AZD7687 against DGAT1?

A2: The half-maximal inhibitory concentration (IC50) of **AZD7687** for DGAT1 varies depending on the species and tissue. In in vitro assays with recombinant enzymes, the approximate IC50 values are:

Human DGAT1: 80 nM[1]



Mouse DGAT1: 100 nM[1]

Dog DGAT1: 60 nM[1]

In assays using human tissue microsomes, the IC50 values are:

Liver microsomes: 70 nM[5]

Adipose tissue: 10 nM[5]

Q3: Is AZD7687 selective for DGAT1?

A3: **AZD7687** is highly selective for DGAT1. It shows over 400-fold selectivity against human acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[5] However, at higher concentrations, some off-target activity has been observed. For instance, it can inhibit fatty acid amide hydrolase (FAAH) with an IC50 of 3.7 μ M and phosphodiesterase PDE10A1 with an IC50 of 5.5 μ M.[1] It also shows 79% inhibition of acyl-CoA:cholesterol acetyltransferase at a concentration of 10 μ M.[1][5]

Q4: What is the primary in vitro application of **AZD7687**?

A4: The primary in vitro application of **AZD7687** is to study the role of DGAT1 in triglyceride synthesis and lipid metabolism in various cell and tissue models. It is often used in research related to type 2 diabetes and obesity.[1]

Data Presentation

Table 1: In Vitro Potency of AZD7687 against DGAT1

Enzyme Source	Species	IC50 (nM)	Reference
Recombinant DGAT1	Human	80	[1]
Recombinant DGAT1	Mouse	100	[1]
Recombinant DGAT1	Dog	60	[1]
Liver Microsomes	Human	70	[5]
Adipose Tissue	Human	10	[5]



Experimental Protocols Cell-Free DGAT1 Inhibition Assay using Microsomes

This protocol is adapted from a method using human small intestinal microsomes as the enzyme source.[6]

Materials:

- Human small intestinal microsomes (or other tissue microsomes)
- AZD7687
- Dioleoyl glycerol (substrate)
- Palmitoleoyl Coenzyme A (CoA) (substrate)
- Tris-HCl buffer
- MgCl2
- Bovine Serum Albumin (BSA)
- DMSO (for dissolving inhibitor)
- Extraction solvent (e.g., isopropanol:dichloromethane (1:1 v/v) with 2.4% formic acid)
- Internal standard (e.g., glyceryl triolein)

Procedure:

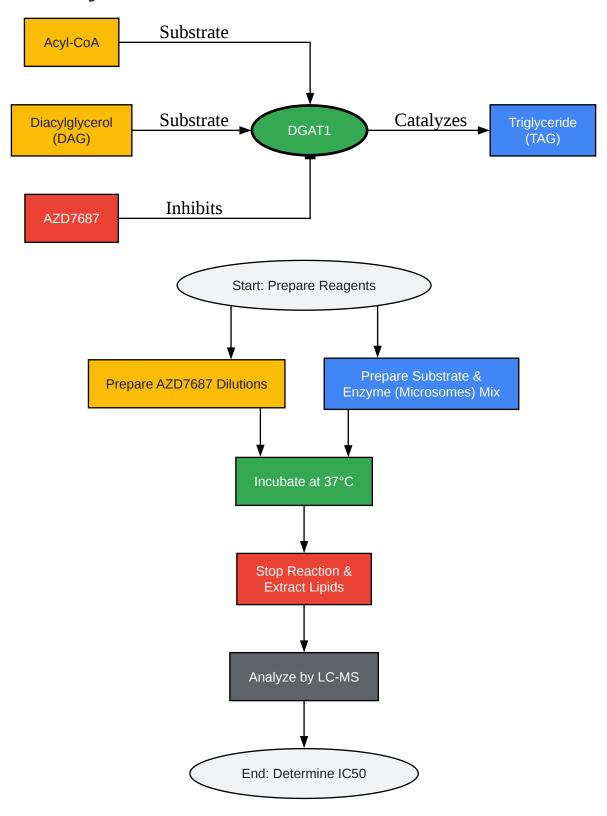
- Prepare Substrate Solutions:
 - Dissolve dioleoyl glycerol in DMSO and then dilute to 600 μM in a buffer containing 175 mM Tris-HCl and 100 mM MgCl2.[6]
 - Dissolve palmitoleoyl CoA in a 1.5% acetone-water solution to a concentration of 150 μM.
 [6]



- Prepare Microsome Suspension:
 - Dilute the microsomes to a final concentration of 25 μg/mL with a buffer containing 3.5 mg/mL BSA in Tris-MgCl2 buffer.[6]
- Prepare AZD7687 Dilutions:
 - Prepare a stock solution of AZD7687 in DMSO.
 - Perform serial dilutions to achieve the desired final concentrations for the assay.
- Assay Reaction:
 - In a microcentrifuge tube, add the desired volume of AZD7687 dilution (or DMSO for control).
 - Add 67 μL of the palmitoleoyl CoA solution and 67 μL of the dioleoyl glycerol solution.[6]
 - Initiate the reaction by adding 67 μL of the diluted microsome suspension.[6]
- Incubation:
 - Incubate the reaction mixture in a 37°C water bath for 60 minutes.
- Reaction Termination and Extraction:
 - Stop the reaction by adding 1 mL of the extraction solvent containing the internal standard.
 [6]
 - Vortex the tubes to ensure thorough mixing.
- Analysis:
 - Analyze the formation of the triglyceride product (e.g., using LC-MS).
 - Calculate the percentage of DGAT1 inhibition for each AZD7687 concentration relative to the DMSO control.



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